4,4,4-trifluoro-2-(methylamino)butanoicacidhydrochloride
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Overview
Description
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2. It is known for its applications in the pharmaceutical industry, particularly in the treatment of epilepsy and neuropathic pain. The compound is characterized by the presence of trifluoromethyl and methylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride typically involves the reaction of 4,4,4-trifluoro-2-butanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of 4,4,4-trifluoro-2-(methylamino)butanoic acid, such as carboxylic acids, amines, and substituted compounds .
Scientific Research Applications
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is used in the development of pharmaceutical drugs for the treatment of epilepsy and neuropathic pain.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitters and receptors, leading to its therapeutic effects. The exact pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-2-methyl-1-butanol: A related compound with similar trifluoromethyl and butanol groups.
2-amino-5,5,5-trifluoro-3-methylpentanoic acid: Another fluorinated compound used in pharmaceutical synthesis.
Uniqueness
4,4,4-trifluoro-2-(methylamino)butanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. Its applications in medicine, particularly in the treatment of epilepsy and neuropathic pain, highlight its significance in the pharmaceutical industry.
Properties
IUPAC Name |
4,4,4-trifluoro-2-(methylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-9-3(4(10)11)2-5(6,7)8;/h3,9H,2H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPWOIDGQJYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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